molecular formula C9H12ClNO2 B6283128 2-(4-aminophenyl)propanoic acid hydrochloride CAS No. 129602-98-8

2-(4-aminophenyl)propanoic acid hydrochloride

Cat. No.: B6283128
CAS No.: 129602-98-8
M. Wt: 201.7
InChI Key:
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Description

2-(4-aminophenyl)propanoic acid hydrochloride is a derivative of ibuprofen, which was first synthesized in the 1960s. It is widely used in the medical field for its anti-inflammatory and analgesic properties. The compound acts by inhibiting the synthesis of prostaglandins, which are responsible for pain, inflammation, and fever.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)propanoic acid hydrochloride typically involves the reaction of 4-nitroacetophenone with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-nitrophenyl)propanoate. This intermediate is then reduced to 2-(4-aminophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of 2-(4-aminophenyl)propanoic acid.

    Reduction: Amino derivatives of 2-(4-nitrophenyl)propanoic acid.

    Substitution: Halogenated derivatives of 2-(4-aminophenyl)propanoic acid.

Scientific Research Applications

2-(4-aminophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)propanoic acid hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased pain, inflammation, and fever.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.

    Naproxen: Another NSAID with similar therapeutic effects but different chemical structure.

    Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.

Uniqueness

2-(4-aminophenyl)propanoic acid hydrochloride is unique due to its specific chemical structure, which allows for targeted inhibition of COX enzymes. This specificity can result in different pharmacological effects and side effect profiles compared to other NSAIDs .

Properties

CAS No.

129602-98-8

Molecular Formula

C9H12ClNO2

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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